molecular formula C20H20N6O2 B2465602 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034460-84-7

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2465602
CAS RN: 2034460-84-7
M. Wt: 376.42
InChI Key: FRLAATWLXMYWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrolopyridine, a triazole, and a carboxamide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyridine core would likely contribute to the rigidity of the molecule, while the ethyl and phenyl groups could provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it more polar, which could affect its solubility in different solvents .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have garnered significant attention due to their potential as anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. The unique structure of this compound may contribute to its efficacy against specific cancer types. Further studies are needed to elucidate its mechanisms of action and optimize its therapeutic potential .

Antimicrobial Activity

Indole-based compounds often exhibit antimicrobial properties. Researchers investigate their ability to combat bacterial, fungal, and viral infections. The triazole moiety in this compound could enhance its antimicrobial activity. Understanding its interactions with microbial targets and assessing its safety profile are crucial steps in drug development .

Neurological Disorders

Indoles play a vital role in neurobiology. This compound’s structure suggests potential neuroprotective effects. Researchers explore its ability to modulate neurotransmitter systems, protect neurons from oxidative stress, and potentially mitigate neurodegenerative diseases. Preclinical studies may shed light on its therapeutic relevance .

Anti-inflammatory Properties

Inflammation underlies various diseases, from autoimmune disorders to cardiovascular conditions. Indole derivatives often possess anti-inflammatory properties. Investigating whether this compound can suppress inflammatory pathways or regulate immune responses could lead to novel therapeutic strategies .

Metabolic Disorders

Indoles impact metabolic pathways, including glucose homeostasis and lipid metabolism. Researchers study their potential in managing diabetes, obesity, and related conditions. This compound’s triazole-carboxamide scaffold may influence metabolic processes, making it an intriguing candidate for further investigation .

Chemical Biology and Drug Design

Understanding the synthesis and reactivity of indole derivatives contributes to chemical biology and drug discovery. Researchers explore novel synthetic routes, structural modifications, and their impact on biological activity. This compound’s unique fusion of indole and triazole motifs provides an exciting platform for drug design .

Peptidomimetics and Protein-Protein Interactions

The triazole-carboxamide moiety resembles peptide bonds, making this compound relevant in peptidomimetic design. Researchers investigate its potential as a scaffold for mimicking protein-protein interactions or disrupting specific protein complexes. Such applications could lead to innovative therapeutic agents .

Bioconjugation and Imaging

Indole derivatives find applications in bioconjugation and imaging. Their functional groups allow site-specific modification of biomolecules. Researchers explore whether this compound can serve as a fluorescent probe, targeting specific cellular components or disease markers. Its potential in diagnostics and imaging warrants exploration .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with a specific biological target to exert its effect .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential uses .

properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-2-24-11-8-15-9-12-25(20(28)18(15)24)13-10-21-19(27)17-14-22-26(23-17)16-6-4-3-5-7-16/h3-9,11-12,14H,2,10,13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLAATWLXMYWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.